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Compound of Interest

Compound Name: 6,7-Dimethylchromone

Cat. No.: B3257415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive protocol for the synthesis of 6,7-
Dimethylchromone, a heterocyclic compound of interest in medicinal chemistry and drug

discovery. The synthesis is presented as a two-step process commencing with the Fries

rearrangement of 3,4-dimethylphenyl acetate to yield the key intermediate, 2'-hydroxy-4',5'-

dimethylacetophenone. This intermediate is subsequently cyclized to the target chromone via

the Kostanecki-Robinson reaction. Detailed experimental procedures, quantitative data, and

visual workflows are provided to ensure reproducibility for researchers in a laboratory setting.

Introduction
Chromones are a class of oxygen-containing heterocyclic compounds that form the core

structure of various natural products and pharmacologically active molecules. Their diverse

biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make

them privileged scaffolds in drug development. 6,7-Dimethylchromone is a specific analogue

whose synthesis is of interest for structure-activity relationship (SAR) studies and as a building

block for more complex derivatives. The following protocol outlines a reliable and well-

established synthetic route.

Overall Reaction Scheme
The synthesis of 6,7-Dimethylchromone is achieved in two primary steps:
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Fries Rearrangement: Synthesis of 2'-hydroxy-4',5'-dimethylacetophenone from 3,4-

dimethylphenyl acetate.

Kostanecki-Robinson Reaction: Cyclization of 2'-hydroxy-4',5'-dimethylacetophenone to form

6,7-Dimethylchromone.

Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 6,7-
Dimethylchromone.

Step Reaction
Starting
Material

Product Reagents
Typical
Yield (%)

Melting
Point (°C)

1
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Rearrange

ment
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enyl

acetate

2'-Hydroxy-
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etophenon

e

Anhydrous

AlCl₃
65-75 68-70

2
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-Robinson

Reaction

2'-Hydroxy-
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etophenon

e
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romone

Acetic

anhydride,

Anhydrous

Sodium

acetate
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Experimental Protocols
Step 1: Synthesis of 2'-hydroxy-4',5'-
dimethylacetophenone via Fries Rearrangement
This procedure describes the Lewis acid-catalyzed rearrangement of 3,4-dimethylphenyl

acetate to yield the ortho-hydroxyacetophenone intermediate. The Fries rearrangement is a

classic method for the synthesis of hydroxy aryl ketones.[1][2]

Materials and Reagents:

3,4-Dimethylphenyl acetate
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Anhydrous Aluminium Chloride (AlCl₃)

Nitrobenzene (solvent)

Hydrochloric acid (5 M HCl)

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask (250 mL)

Reflux condenser with a drying tube

Heating mantle

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser

fitted with a calcium chloride drying tube, add anhydrous aluminium chloride (1.2 eq).

Add dry nitrobenzene (solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.

Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the stirred suspension over 30 minutes,

ensuring the temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then carefully pour it

into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (2.0

eq).

Stir the resulting mixture vigorously for 30 minutes to decompose the aluminum chloride

complex.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x

50 mL).

Combine the organic layers and wash with 5 M HCl (2 x 50 mL), followed by water (2 x 50

mL), and finally with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent like ethanol/water to afford 2'-hydroxy-4',5'-

dimethylacetophenone as a solid.[3]

Step 2: Synthesis of 6,7-Dimethylchromone via
Kostanecki-Robinson Reaction
This protocol details the cyclization of the prepared 2'-hydroxy-4',5'-dimethylacetophenone

using acetic anhydride and sodium acetate to form the final chromone product. The

Kostanecki-Robinson reaction is a reliable method for forming the chromone ring system.[4][5]

Materials and Reagents:

2'-Hydroxy-4',5'-dimethylacetophenone (from Step 1)

Anhydrous Sodium Acetate (NaOAc)

Acetic Anhydride (Ac₂O)

Dilute Hydrochloric Acid (2 M HCl)
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Ethanol

Round-bottom flask (100 mL)

Reflux condenser

Heating mantle or oil bath

Magnetic stirrer

Büchner funnel and flask

Procedure:

Place 2'-hydroxy-4',5'-dimethylacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq),

and acetic anhydride (5.0 eq) into a 100 mL round-bottom flask equipped with a magnetic

stirrer and a reflux condenser.

Heat the reaction mixture to 170-180 °C in an oil bath and maintain this temperature for 8-10

hours with continuous stirring.

Monitor the reaction by TLC until the starting material is consumed.

Cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold

water (200 mL).

Stir the mixture for 1-2 hours to allow the product to precipitate and to hydrolyze the excess

acetic anhydride.

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Wash the solid thoroughly with water until the filtrate is neutral.

To hydrolyze any ester intermediates, resuspend the crude solid in dilute hydrochloric acid (2

M) and heat at reflux for 1 hour.

Cool the mixture and collect the solid product by vacuum filtration.
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Wash the product with water and then recrystallize from ethanol to yield pure 6,7-
Dimethylchromone as crystalline needles.

Mandatory Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of 6,7-Dimethylchromone.

Diagram 2: Logical Relationship of Key Steps
Caption: Logical flow from precursor to the final chromone product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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